

MS-L6 Demonstrates Potent In Vivo Antitumor Effects in Preclinical Lymphoma Models

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Compound of Interest					
Compound Name:	MS-L6				
Cat. No.:	B15398209	Get Quote			

A novel mitochondrial inhibitor, **MS-L6**, has shown significant antitumor activity in vivo, positioning it as a promising candidate for cancer therapy. Exhibiting a dual mechanism of action, **MS-L6** not only inhibits the mitochondrial respiratory complex I but also acts as an uncoupler of oxidative phosphorylation (OXPHOS). This combined effect leads to a profound disruption of cellular bioenergetics in cancer cells, ultimately inhibiting tumor growth without notable toxicity in preclinical models.[1]

This guide provides a comparative overview of the in vivo antitumor effects of **MS-L6** against other known OXPHOS inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.

Comparative Efficacy of MS-L6 and Other OXPHOS Inhibitors

The in vivo antitumor efficacy of **MS-L6** has been demonstrated in murine xenograft models of B-cell lymphoma.[1] For comparative purposes, this section summarizes the available in vivo data for **MS-L6** and other well-characterized OXPHOS inhibitors: IACS-010759, Metformin, and Rotenone. It is important to note that the following data are compiled from different studies and may not represent a direct head-to-head comparison in the same experimental setting.

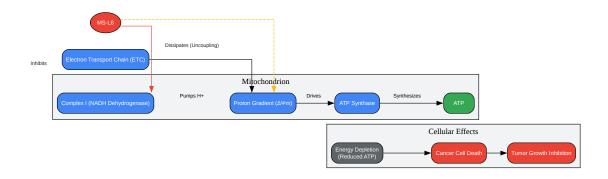


Compound	Cancer Model	Administrat ion Route & Dosage	Key In Vivo Antitumor Effects	Noted Toxicities	Reference
MS-L6	B-cell Lymphoma (RL and SUDHL4 cell line xenografts)	Not specified	Significant reduction in RL tumor volume and blockage of SUDHL4 tumor growth.	No apparent toxicity upon chronic treatment.[1]	[1]
IACS-010759	Brain Cancer, Acute Myeloid Leukemia (AML)	Not specified (well- tolerated doses)	Potent inhibition of tumor growth and extended survival in brain cancer and AML models.[2][3]	A phase 1 clinical trial reported toxic levels of blood lactate and peripheral neuropathy. [1]	[2][3][4][5]
Metformin	Osteosarcom a, Oral Squamous Cell Carcinoma, Ovarian Cancer	Not specified	Significant antiproliferati ve and antitumor effects in various xenograft models.[6][7] [8]	Generally well-tolerated with low toxicity.[9]	[6][7][8][9][10]
Rotenone	Colon Cancer, Osteosarcom a	Intraperitonea I injection	Inhibition of tumor growth and metastasis in xenograft models.[11] [12][13]	Can exhibit significant cytotoxicity, hindering its clinical application. [14][15]	[11][12][13] [15][16]



Mechanism of Action: MS-L6 Signaling Pathway

MS-L6 exerts its antitumor effects through a unique dual-action mechanism targeting mitochondrial respiration. It inhibits Complex I of the electron transport chain (ETC), a critical component for cellular energy production. Simultaneously, it acts as an uncoupler of oxidative phosphorylation, further disrupting the mitochondrial membrane potential and ATP synthesis. This leads to a severe energy deficit within cancer cells, triggering cell death and inhibiting tumor proliferation.[1]



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Caption: Mechanism of action of MS-L6.

Experimental Protocols

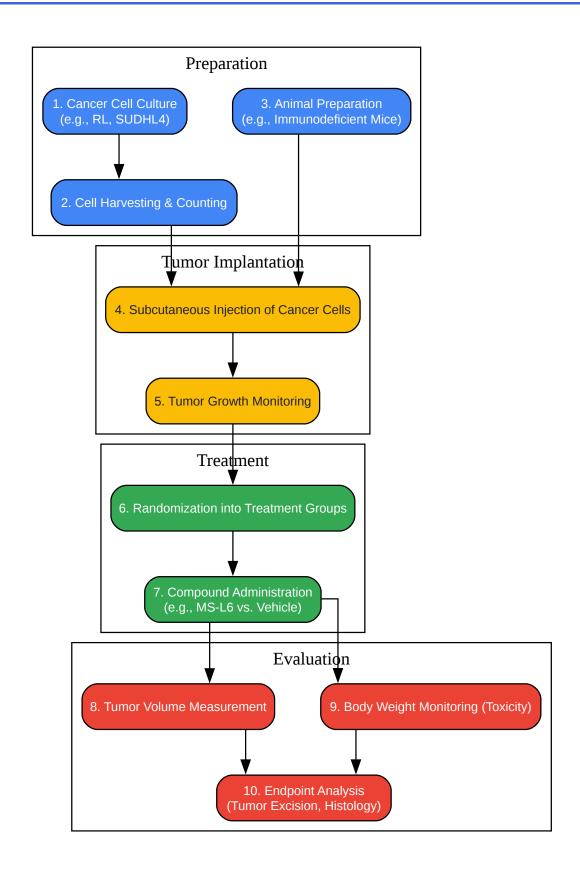
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for in vivo xenograft studies, based on commonly used procedures.



Murine Xenograft Model for Antitumor Efficacy Assessment

This protocol outlines the key steps for establishing and evaluating the in vivo antitumor effects of a compound like **MS-L6** using a subcutaneous xenograft model.





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